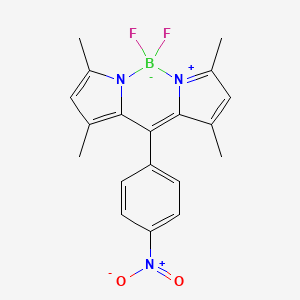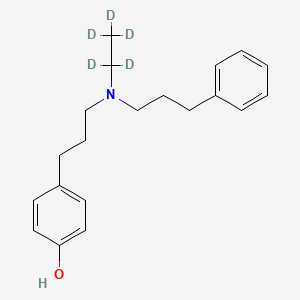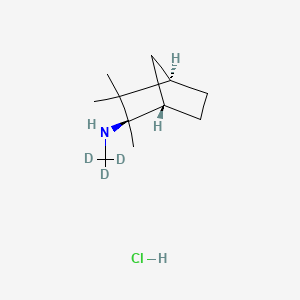
2-Chloroinosine 3',4',6'-Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroinosine 3’,4’,6’-Triacetate: is an organic compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.78 g/mol . It is a modified nucleoside featuring a chlorinated inosine base with acetate groups protecting the 3’, 4’, and 6’ positions. This compound is primarily used in biochemical research, particularly in the study of nucleic acid interactions, modifications, and synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloroinosine 3’,4’,6’-Triacetate is synthesized by reacting 2-Chloroinosine with acetic anhydride under appropriate conditions . The reaction typically involves the use of a catalyst and is carried out at a controlled temperature to ensure the formation of the triacetate ester .
Industrial Production Methods: Industrial production of 2-Chloroinosine 3’,4’,6’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure compliance with Good Manufacturing Practices (GMP).
化学反応の分析
Types of Reactions: 2-Chloroinosine 3’,4’,6’-Triacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The acetate groups can be hydrolyzed to yield 2-Chloroinosine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetate groups.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.
Hydrolysis: The major product is 2-Chloroinosine.
科学的研究の応用
2-Chloroinosine 3’,4’,6’-Triacetate is widely used in scientific research, including:
作用機序
The mechanism of action of 2-Chloroinosine 3’,4’,6’-Triacetate involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The chlorinated inosine base can form non-standard base pairs, leading to mutations or inhibition of nucleic acid replication. The acetate groups protect the molecule during synthesis and can be removed under specific conditions to yield the active compound.
類似化合物との比較
2-Chloroinosine: The parent compound without the acetate groups.
2’,3’,5’-Tri-O-Acetyl-2-Chloro-Inosine: Another acetylated derivative with different acetylation positions.
Uniqueness: 2-Chloroinosine 3’,4’,6’-Triacetate is unique due to its specific acetylation pattern, which provides stability and protection during synthesis. This makes it particularly useful in biochemical research where controlled deprotection is required.
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXKCPDQAYHFE-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)




